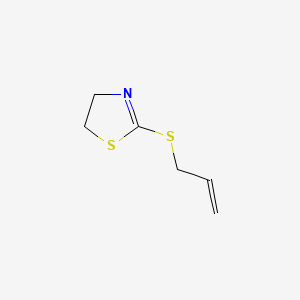

2-(Allylthio)-2-thiazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylsulfanyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS2/c1-2-4-8-6-7-3-5-9-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOULSWDLZNLUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189231 | |

| Record name | Thiazole, 4,5-dihydro-2-(2-propenylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3571-74-2 | |

| Record name | 4,5-Dihydro-2-(2-propen-1-ylthio)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Allylthio)-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Allylthio)-2-thiazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 4,5-dihydro-2-(2-propenylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(allylthio)-4,5-dihydrothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ALLYLTHIO)-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AU4RZ7RUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Allylthio)-2-thiazoline: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Allylthio)-2-thiazoline, a heterocyclic compound featuring a reactive thiazoline core and an allyl sulfide moiety, represents a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the compound's potential pharmacological applications by drawing upon the well-documented biological activities of structurally related thiazoline and allyl sulfide compounds, including their roles as antimicrobial and anticancer agents. Detailed methodologies for its synthesis and characterization are presented to equip researchers with the foundational knowledge required for its exploration in therapeutic contexts.

Introduction: The Thiazoline Scaffold in Drug Discovery

The thiazoline ring system is a prominent structural motif found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] Its presence is critical in molecules with demonstrated anti-HIV, anticancer, antibiotic, and anti-inflammatory properties.[1][3] The conformational stability imparted by the thiazoline ring, coupled with its ability to serve as a recognition site for proteins and nucleic acids, makes it a privileged scaffold in medicinal chemistry.[2] The incorporation of an allylthio group at the 2-position introduces an additional layer of functionality, leveraging the known biological effects of organosulfur compounds, such as those found in cruciferous vegetables, which are known to induce detoxification enzymes.[4] This guide focuses specifically on this compound (CAS No. 3571-74-2), providing a detailed analysis of its chemical and structural properties as a foundation for its potential development as a therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound, also known as S-Allyl-2-mercaptothiazoline or 4,5-dihydro-2-(2-propenylthio)thiazole, is a five-membered heterocyclic compound.[5][6] The core structure consists of a 4,5-dihydro-1,3-thiazole ring, which is characterized by a carbon-nitrogen double bond (imine) at the 2-position. This position is substituted with an allylthio (-S-CH₂-CH=CH₂) group.

dot```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; C2 [label="C", pos="0.8,-0.2!", fontcolor="#202124"]; S3 [label="S", pos="0,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="-1.3,-0.6!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,0.6!", fontcolor="#202124"]; S_allyl [label="S", pos="2.1,0.3!", fontcolor="#202124"]; C_allyl1 [label="CH₂", pos="3.2,-0.4!", fontcolor="#202124"]; C_allyl2 [label="CH", pos="4.3,0.2!", fontcolor="#202124"]; C_allyl3 [label="CH₂", pos="5.4,-0.4!", fontcolor="#202124"];

// Bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- S_allyl [label=""]; S_allyl -- C_allyl1 [label=""]; C_allyl1 -- C_allyl2 [label=""]; C_allyl2 -- C_allyl3 [label="=", penwidth=2];

// Hydrogen atoms on the ring for clarity (optional) H4_1 [label="H", pos="-1.8,-1.0!", fontcolor="#5F6368"]; H4_2 [label="H", pos="-1.0,-1.3!", fontcolor="#5F6368"]; H5_1 [label="H", pos="-1.8,1.0!", fontcolor="#5F6368"]; H5_2 [label="H", pos="-1.0,1.3!", fontcolor="#5F6368"]; C4 -- H4_1 [style=invis]; C4 -- H4_2 [style=invis]; C5 -- H5_1 [style=invis]; C5 -- H5_2 [style=invis]; }

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative methodology based on established synthesis principles for thiazolines.

[7][8]1. Reaction Setup: To a solution of allyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask, add 2-aminoethanethiol hydrochloride (cysteamine HCl, 1.1 eq). 2. Base Addition: Add a base, such as triethylamine or sodium methoxide (1.2 eq), to the mixture to neutralize the hydrochloride and facilitate the reaction. 3. Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 4. Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water and brine to remove salts and water-soluble impurities. 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the functional groups present: the imine, the thioether, and the allyl double bond.

-

Thiazoline Ring Stability: Studies on analogous 2-alkyl-2-thiazolines have shown that the ring is relatively stable in neutral and strongly acidic conditions but is susceptible to hydrolysis under moderately acidic conditions (pH ~3). I[9]n alkaline conditions, hydrolysis of the allyl isothiocyanate precursor can occur, suggesting that the final product should be maintained under neutral or mildly acidic conditions for optimal stability. *[10] Nucleophilic and Electrophilic Attack: The C2 carbon of the thiazoline ring is electrophilic and can be a target for strong nucleophiles. Conversely, the nitrogen and sulfur atoms possess lone pairs and can act as nucleophiles. The allyl group's double bond is susceptible to electrophilic addition reactions. The sulfur atom of the thioether can be oxidized to sulfoxide and sulfone derivatives, potentially modulating biological activity.

Potential Pharmacological Applications and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, its therapeutic potential can be inferred from the extensive research on related compounds. The molecule combines two pharmacologically active scaffolds: the thiazoline ring and the allyl sulfide group.

Antimicrobial Activity

Thiazole and thiazoline derivatives are well-established antimicrobial agents. A[11][12] recent study demonstrated that simple, commercially available thiazoline derivatives exhibit significant activity against multidrug-resistant (MDR) Staphylococcus aureus. S[13][14]pecifically, 2-acetyl-2-thiazoline and 2-amino-2-thiazoline showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against MDR strains.

[13][14]| Compound | MIC against MDR S. aureus (µg/mL) | | :--- | :--- | | 2-Amino-2-thiazoline | 32 | | 2-Acetyl-2-thiazoline | 32 | | 2-Thiazoline-2-thiol | 64 | | This compound | (Predicted to be in a similar range) | (Data from Khan et al., 2020)

[13][14]Given the structural similarities, it is highly probable that this compound also possesses antibacterial activity. The mechanism may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial signaling pathways. The allyl sulfide moiety could further contribute to this activity, as organosulfur compounds from garlic are known for their broad-spectrum antimicrobial effects.

Anticancer and Cytotoxic Potential

The thiazole/thiazoline scaffold is a cornerstone of many modern anticancer agents. N[1][12]umerous derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines, including those of the colon, breast, and liver. T[1][11]he mechanisms of action are diverse and include the inhibition of key enzymes like topoisomerase II, disruption of tubulin polymerization, and the induction of apoptosis.

[11][12]For instance, certain thiazole derivatives have exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range against cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). W[11]hile direct IC₅₀ values for this compound are not available, its structural components suggest a plausible role as a cytotoxic agent. The allyl sulfide group is particularly relevant, as allyl isothiocyanate and other related compounds are known to induce apoptosis and inhibit cell division.

[1]dot

Caption: Plausible mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a compelling molecule for further investigation in drug discovery. Its synthesis is straightforward, and its structure combines two scaffolds with proven and versatile biological activity. The existing literature on related compounds strongly suggests that it holds potential as both an antimicrobial and an anticancer agent.

Future research should focus on several key areas:

-

Definitive Biological Screening: A systematic evaluation of the antimicrobial spectrum and cytotoxic potency (MIC and IC₅₀ determination) of this compound against a panel of pathogenic microbes and cancer cell lines is imperative.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.

-

Analogue Synthesis (SAR Studies): Synthesizing and testing derivatives to establish a structure-activity relationship (SAR), which could lead to the development of more potent and selective therapeutic agents.

-

Stability and Formulation: Investigating the compound's stability under physiological conditions and developing suitable formulations for potential in vivo studies.

This technical guide provides the essential chemical foundation for researchers to embark on the exploration of this compound, a promising candidate for the development of novel therapeutics.

References

-

Jena, T. K., & Khan, F. A. (2020). Acid mediated synthesis of thiazolines, thiazoles and enamide derivatives from methyl enol ethers: application towards synthesis of wilsoniamine B. Tetrahedron Letters, 61(13), 151675. [Link]

-

Khan, F. A., et al. (2020). Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples. Pakistan Journal of Pharmaceutical Sciences, 33(5), 2331-2339. [Link]

-

Royal Society of Chemistry. (2024). Supporting Information for "A selenium-catalysed disulphide-reorganising strategy for the synthesis of benzothiazoles". [Link]

-

Saeed, A., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(10), 1725-1734. [Link]

-

Singh, M. S., & Singh, A. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(1), 23-53. [Link]

-

Khan, F. A., et al. (2020). Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples. ResearchGate. [Link]

-

Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

-

Al-Ostath, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1146. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

ResearchGate. (n.d.). IC50 of the compounds against the two cancer cell lines according to the MTT assay. [Link]

-

Kim, S., et al. (2009). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Bioorganic & Medicinal Chemistry Letters, 19(15), 4168-4170. [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50) of the tested compounds on different cell lines. [Link]

-

Shang, M., et al. (2014). Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives. Angewandte Chemie International Edition, 53(40), 10732-10736. [Link]

-

Al-Wahaibi, L. H., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(5), 603-616. [Link]

-

Viñuelas-Zahínos, E., et al. (2022). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 3571-74-2. [Link]

-

Wang, G., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-138. [Link]

-

Kumar, A., et al. (2017). Novel synthesis of 2-thiazolines. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Morales, C., et al. (2015). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Biological Research, 48, 16. [Link]

-

Ivasechko, I., et al. (2022). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Pharmaceuticals, 15(8), 929. [Link]

-

Al-Bayati, R. I. H., & Hussein, H. J. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(2), 303-313. [Link]

-

Gaponova, I., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7247. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 947-964. [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(4), 81-88. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

-

Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2399-2408. [Link]

-

Al-Obaidi, A. S. M., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. [Link]

-

Velisek, J., & Davidek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3462-3468. [Link]

-

Lee, S. H., et al. (2020). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 25(24), 5970. [Link]

-

PubChem. (n.d.). 2-Acetyl-2-thiazoline. [Link]

-

PubChem. (n.d.). 2-Thiazoline. [Link]

-

ResearchGate. (n.d.). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. [Link]

-

SpectraBase. (n.d.). Thiazole, 4,5-dihydro-5-(methylthio)-2,4,4-triphenyl-. [Link]

-

Velisek, J., & Davidek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3462-3468. [Link]

-

PubChem. (n.d.). 2-Acetyl-2-thiazoline. [Link]

-

PubChem. (n.d.). 2-Thiazoline. [Link]

-

Mehta, N., & Ahlawat, S. (2015). Effect of various process treatment conditions on the allyl isothiocyanate extraction rate from mustard meal. Journal of Food Science and Technology, 52(1), 453-459. [Link]

-

NIST. (n.d.). Thiazole. In NIST Chemistry WebBook. [Link]

Sources

- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 3571-74-2 [amp.chemicalbook.com]

- 7. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(Allylthio)-2-thiazoline from N-Allylthioamides

This document provides an in-depth exploration of the synthetic pathway to 2-(Allylthio)-2-thiazoline, a valuable heterocyclic compound, commencing from N-allylthioamide precursors. Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the mechanistic underpinnings, provides detailed experimental protocols, and offers field-proven insights into the practical execution of this transformation.

Introduction: The Significance of the Thiazoline Scaffold

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms that command significant attention in medicinal and synthetic chemistry.[1] This scaffold is a core structural motif in numerous biologically active natural products, including the antimitotic agent (+)-curacin A, the antibacterial althiomycin, and various cytotoxic marine compounds like tantazole B.[1] The inherent reactivity and stereochemical properties of the thiazoline ring make it a versatile building block for synthesizing more complex molecules and a privileged structure in the design of novel therapeutic agents.[1][2] Specifically, the intramolecular cyclization of N-allylthioamides presents an efficient and atom-economical strategy for constructing the 2-thiazoline core, offering direct access to functionalized derivatives.[3][4]

This guide focuses on the synthesis of this compound, a derivative with potential applications as a synthetic intermediate due to its reactive allylthio group. We will dissect the synthesis from the preparation of the N-allylthioamide precursor to its subsequent intramolecular cyclization, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Mechanistic Framework: The Intramolecular Cyclization of N-Allylthioamides

The conversion of an N-allylthioamide to a 2-thiazoline is not a spontaneous process; it requires the induction of an intramolecular electrophilic cyclization. The core principle involves the activation of the allyl group's double bond towards nucleophilic attack by the sulfur atom of the thioamide moiety. This is typically achieved using an electrophilic reagent, such as a halogen or a hypervalent iodine compound.

A plausible mechanism, particularly for halogen-mediated cyclization, proceeds as follows:

-

Electrophilic Activation: An electrophile (E⁺), such as a bromonium ion (Br⁺) from N-Bromosuccinimide (NBS) or molecular bromine, attacks the electron-rich double bond of the allyl group. This forms a cyclic halonium ion intermediate.

-

Intramolecular Nucleophilic Attack: The sulfur atom of the thioamide, acting as an internal nucleophile, attacks one of the carbons of the cyclic intermediate. This ring-opening attack is regioselective and proceeds in an anti-fashion, leading to the formation of the five-membered thiazoline ring.

-

Deprotonation/Elimination: The resulting intermediate is then deprotonated, often by a base present in the reaction medium or during workup, to yield the neutral 2-halomethyl-2-thiazoline derivative. Subsequent reaction or substitution at the halomethyl position can lead to the desired product, although some modern methods aim for a more direct functionalization.[4][5]

Recent advancements have introduced metal-free oxidative conditions, for instance using Phenyliodine(III) diacetate (PIDA), to achieve similar transformations under milder conditions, expanding the synthetic toolkit for these valuable heterocycles.[3]

Caption: Generalized mechanism for electrophile-induced thiazoline synthesis.

Synthesis of Precursor: N-Allylthioamides

A robust synthesis begins with high-quality starting materials. N-acylsulfenamides, the parent class for thioamides, can be synthesized through various methods, often avoiding unstable sulfenyl chlorides by reacting amides with N-thiosuccinimides or N-thiophthalimides.[6][7][8][9] For the specific N-allylthioamide precursor, a common and straightforward method is the thionation of the corresponding N-allylamide.

Protocol: Synthesis of N-Allylbenzothioamide

This protocol describes a representative synthesis using Lawesson's Reagent for the thionation of N-allylbenzamide.

Materials:

-

N-allylbenzamide

-

Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve N-allylbenzamide (1.0 eq) in anhydrous toluene.

-

Thionation: Add Lawesson's Reagent (0.5 eq) to the solution. Causality Note: Using 0.5 equivalents is typical as the reagent delivers two sulfur atoms.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness Note: The bicarbonate wash is crucial to neutralize acidic byproducts from the Lawesson's Reagent.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-allylbenzothioamide.

Core Synthesis: 2-Aryl-5-(iodomethyl)-4,5-dihydrothiazole

This section details an iodine-mediated intramolecular cyclization of an N-allylthioamide. This method is chosen for its reliability and the illustrative nature of the underlying mechanism.

Detailed Experimental Protocol

Materials:

-

N-allylbenzothioamide (or other N-allylthioamide)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: Dissolve the N-allylthioamide (1.0 eq) in anhydrous DCM in a round-bottom flask protected from light.

-

Iodine Addition: Add a solution of iodine (1.1 eq) in DCM dropwise to the stirred thioamide solution at 0 °C. Expertise Note: A slight excess of iodine ensures complete consumption of the starting material. The dropwise addition at low temperature helps to control the reaction rate and minimize side-product formation.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of the iodine disappears. Self-Validating System: The disappearance of the iodine color provides a clear visual endpoint for the quenching process, ensuring all reactive iodine is neutralized.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue via flash column chromatography to obtain the 2-Aryl-5-(iodomethyl)-4,5-dihydrothiazole. The resulting product can then be subjected to substitution reactions to yield this compound if desired, though many modern syntheses aim for more direct routes.[3]

Caption: Workflow for thiazoline synthesis from N-allylamide.

Quantitative Data & Characterization

The physical and spectroscopic properties of the target compound, this compound, are essential for its identification and quality control.

| Property | Value | Source |

| Molecular Formula | C₆H₉NS₂ | [10][11] |

| Molecular Weight | 159.27 g/mol | [10][11] |

| CAS Number | 3571-74-2 | [10][11] |

| Appearance | Liquid | [10] |

| Boiling Point | 92-94 °C at 2 hPa | [10] |

| Density | 1.16 g/cm³ at 20 °C | [10] |

| Storage Temperature | 2-30°C | [10][11] |

Characterization of the synthesized product should be performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the successful formation of the thiazoline ring and the presence of the allylthio group.[12]

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Trustworthiness: Safety & Troubleshooting

A. Safety Precautions

Chemical synthesis requires stringent adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All operations, particularly those involving volatile solvents like DCM or pungent reagents like Lawesson's Reagent, must be conducted in a certified chemical fume hood.

-

Reagent Hazards:

-

This compound: This compound is classified as acutely toxic if swallowed or in contact with skin (GHS06, Danger, H301 + H311).[10] Avoid all direct contact.

-

Lawesson's Reagent: Harmful and releases a strong, unpleasant odor. Handle with care.

-

Iodine: Corrosive and harmful. Avoid inhalation of vapors.

-

Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

B. Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of N-Allylthioamide | 1. Incomplete reaction. 2. Degradation during work-up. 3. Ineffective purification. | 1. Increase reflux time or add a slight excess of Lawesson's Reagent. 2. Ensure the NaHCO₃ wash is thorough to remove acidic impurities. 3. Optimize the solvent system for column chromatography. |

| Cyclization Fails or is Sluggish | 1. Inactive electrophile (e.g., old iodine). 2. Presence of water in the reaction. 3. Insufficient reaction time. | 1. Use freshly sublimed or newly purchased iodine. 2. Use anhydrous solvents and flame-dried glassware. 3. Allow the reaction to run for a longer duration, monitoring by TLC. |

| Formation of Multiple Products | 1. Over-reaction or side reactions. 2. For substrates with electron-withdrawing groups, elimination to form a thiazole may occur.[4] | 1. Control the reaction temperature carefully (e.g., maintain 0 °C during addition). 2. Modify the substrate or the reaction conditions. A milder oxidant like PIDA might offer better selectivity.[3] |

References

-

Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH. (2024-01-02). Available at: [Link]

-

Overview of the Chemistry of 2-Thiazolines | Request PDF - ResearchGate. Available at: [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024-01-02). Available at: [Link]

-

Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. Available at: [Link]

-

2-Thiazolines: An update on synthetic methods and catalysis | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed Central. Available at: [Link]

-

This compound CAS#: 3571-74-2; ChemWhat Code: 327223. Available at: [Link]

-

Synthesis of 2‐thiazolines from the corresponding thiazolidines. - ResearchGate. Available at: [Link]

-

Synthesis of thiiranylmethylamides from N(S)-allylthiooxamides - ResearchGate. Available at: [Link]

-

ChemInform Abstract: Cyclization Reaction of N-Allylbenzothioamide for Direct Construction of Thiazole and Thiazoline. | Request PDF - ResearchGate. Available at: [Link]

-

Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides - MDPI. Available at: [Link]

-

Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. - ResearchGate. Available at: [Link]

-

2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC - NIH. Available at: [Link]

-

Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review) - SciSpace. Available at: [Link]

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed - NIH. Available at: [Link]

-

Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea - ResearchGate. Available at: [Link]

-

Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides [organic-chemistry.org]

- 7. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound for synthesis 3571-74-2 [sigmaaldrich.com]

- 11. chemwhat.com [chemwhat.com]

- 12. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-(Allylthio)-2-thiazoline: A Technical Guide for Researchers

Introduction

2-(Allylthio)-2-thiazoline is a heterocyclic compound of interest in various fields of chemical research, including organic synthesis and materials science. Its unique structure, featuring a thiazoline ring and an allyl thioether moiety, imparts specific chemical properties that are crucial for its potential applications. A thorough understanding of its molecular structure is paramount for its effective utilization and further development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a practical reference.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the multiplicity described by the n+1 rule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2]

-

Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (Thiazoline) | 3.20 - 3.40 | Triplet (t) | 7-8 | 2H |

| H-5 (Thiazoline) | 4.05 - 4.25 | Triplet (t) | 7-8 | 2H |

| S-CH₂ -CH=CH₂ | 3.60 - 3.80 | Doublet (d) | 7-8 | 2H |

| S-CH₂-CH =CH₂ | 5.80 - 6.00 | Ddt | 10, 17, 7-8 | 1H |

| S-CH₂-CH=CH₂ | 5.10 - 5.30 | Multiplet (m) | - | 2H |

Interpretation:

-

Thiazoline Ring Protons: The two methylene groups of the thiazoline ring (H-4 and H-5) are expected to appear as triplets due to coupling with each other. The protons at H-5, being adjacent to the nitrogen atom, are expected to be more deshielded and thus appear further downfield than the H-4 protons adjacent to the sulfur atom.

-

Allyl Group Protons:

-

The methylene protons attached to the sulfur (S-CH₂-) are deshielded by the adjacent sulfur atom and the double bond, and are expected to appear as a doublet due to coupling with the vinylic proton.

-

The vinylic proton (-CH=) will be the most downfield of the allyl group due to its position in the double bond. It will appear as a complex multiplet (doublet of doublet of triplets, ddt) due to coupling with the adjacent methylene protons and the two terminal vinylic protons.

-

The terminal vinylic protons (=CH₂) will appear in the range of 5.10-5.30 ppm and will show both geminal and vicinal coupling, resulting in a multiplet.

-

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters:

-

Spectrometer: A spectrometer with a carbon probe, typically operating at a frequency of 100 MHz for a 400 MHz ¹H instrument.

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Parameters: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazoline, C=N) | 165 - 175 |

| C-4 (Thiazoline, CH₂) | 30 - 40 |

| C-5 (Thiazoline, CH₂) | 60 - 70 |

| S-C H₂-CH=CH₂ | 35 - 45 |

| S-CH₂-C H=CH₂ | 130 - 135 |

| S-CH₂-CH=C H₂ | 115 - 120 |

Interpretation:

-

C-2 (Imine Carbon): The imine carbon of the thiazoline ring is expected to be the most deshielded carbon, appearing significantly downfield.

-

Thiazoline Ring Carbons: The C-5 carbon, being attached to nitrogen, will be more deshielded than the C-4 carbon attached to sulfur.

-

Allyl Group Carbons: The two sp² hybridized carbons of the double bond will appear in the typical alkene region (115-135 ppm). The sp³ hybridized carbon attached to the sulfur will appear further upfield.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | =C-H (vinylic) |

| 2950 - 2850 | C-H stretch | C-H (aliphatic) |

| 1640 - 1620 | C=N stretch | Imine |

| 1650 - 1630 | C=C stretch | Alkene |

| 1450 - 1400 | C-H bend | CH₂ |

| 750 - 650 | C-S stretch | Thioether |

Interpretation:

-

The most characteristic peak is expected to be the C=N stretch of the imine in the thiazoline ring, appearing in the 1640-1620 cm⁻¹ region.[3][4][5]

-

The C=C stretch of the allyl group will likely appear in a similar region, potentially overlapping with the C=N stretch.

-

The presence of both sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively, will confirm the presence of both alkene and alkane-like protons.

-

A C-S stretching band is expected in the fingerprint region, though it may be weak and difficult to assign definitively.[6]

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern can provide valuable structural information.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

-

Analysis: The ions are separated by their m/z ratio in a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 159, corresponding to the molecular weight of C₆H₉NS₂. An M+2 peak of approximately 8% relative abundance is also expected due to the natural abundance of the ³⁴S isotope.

-

Major Fragmentation Pathways:

-

Loss of the allyl group: Cleavage of the S-CH₂ bond would result in a fragment at m/z = 118. The allyl radical (m/z = 41) would also be formed.

-

Cleavage of the thiazoline ring: Fragmentation of the thiazoline ring can lead to various smaller fragments.

-

Rearrangement reactions: Thioethers are known to undergo skeletal rearrangements under EI conditions.[7]

-

Caption: Predicted major fragmentation pathways for this compound.

Interpretation:

The mass spectrum is expected to show a clear molecular ion peak at m/z 159. The most prominent fragment is likely to be from the loss of the allyl group, as the C-S bond is relatively weak. The presence of a peak at m/z 41 corresponding to the allyl cation would further support this. The fragmentation pattern of the thiazoline ring itself can be complex, but analysis of the major fragments can provide definitive structural confirmation.[8][9]

Conclusion

References

- Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic. DOI: 10.1039/J29670000789.

-

SpectraBase. (n.d.). 2-[2-(2-thienyl)vinyl]-2-thiazoline. Wiley-VCH. Retrieved from [Link]

-

Reusch, W. (n.d.). NMR Chemical Shifts. Michigan State University. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by. Retrieved from [Link]

-

ResearchGate. (n.d.). IR bands of the imino group of the Schiff bases and of the complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- McLafferty, F. W. (1980). Interpretation of mass spectra. University Science Books.

-

ResearchGate. (2006). 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. PubMed. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Journal of Applied Organometallic Chemistry. (2022). Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Retrieved from [Link]

-

ChemRxiv. (2025). Multiscale machine learning prediction of infrared spectra of solvated molecules. Retrieved from [Link]

-

Journal of the American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

National Institutes of Health. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wiley. (2023). News: Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

-

PubMed. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Remarkable selectivity of the 2-arylquinoline-based acyl hydrazones toward copper salts: Exploration of their catalytic applicat. Retrieved from [Link]

-

ASJP. (n.d.). Comparative study on the vibrational IR spectra of N-aryl imidazoline-2- (thio) one derivatives by various semi-empirical methods. Retrieved from [Link]

-

Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 1H-NMR-Based Chemometric Analysis of Echinacea Species to Predict Effectors of Myeloid Progenitor Stimulation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-alkyl- and 2-arylthiazolo[5,4-c]isoquinolines and in silico prediction of their biological activities and toxicity. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

Technical Guide: Physicochemical Characterization of 2-(Allylthio)-2-thiazoline

An In-Depth Analysis of Boiling Point and Density for Research and Development Applications

Abstract

2-(Allylthio)-2-thiazoline is a sulfur-containing heterocyclic compound belonging to the thiazoline family. Derivatives of thiazolines are integral to numerous natural products and are recognized for their wide-ranging biological activities, making them significant scaffolds in medicinal chemistry and drug development.[1][2] Accurate characterization of the fundamental physical properties of such compounds is a prerequisite for their application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the boiling point and density of this compound, outlines authoritative methodologies for their experimental determination, and explains the scientific rationale behind these protocols to ensure data integrity and reproducibility for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound (CAS No: 3571-74-2) is a liquid at ambient temperature.[3] Its key physical properties, as reported in the literature, are summarized below. Understanding these values is critical for handling, storage, and designing reaction conditions, such as purification via distillation.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₆H₉NS₂ | N/A | [3][4] |

| Molecular Weight | 159.27 g/mol | N/A | [3][5] |

| Boiling Point | 92-94 °C | at 2 hPa | [3][6] |

| Density | 1.16 g/cm³ | at 20 °C | [3][5][6] |

Note: The boiling point is reported at reduced pressure (2 hPa). This is a common practice for compounds that may decompose at their atmospheric boiling point.

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the precise measurement of boiling point and density. The methodologies are selected for their accuracy and suitability for the sample quantities typically available in a research setting.

Guiding Principles of Measurement

-

Boiling Point: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on the liquid.[7] For purity assessment, a sharp, constant boiling point during distillation is indicative of a pure substance.[8] The micro-reflux method is an efficient technique that minimizes sample volume while accurately measuring the temperature at which the liquid and vapor phases are in equilibrium.[7]

-

Density: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[9][10] It is temperature-dependent; therefore, precise temperature control is paramount for accurate measurements. The use of a pycnometer, or density bottle, is a highly accurate method as it allows for precise determination of both the mass and volume of the liquid.

General Experimental Workflow

The logical flow for determining these key physical properties is illustrated below. This workflow ensures that sample integrity is maintained and that measurements are performed systematically for maximum accuracy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for synthesis 3571-74-2 [sigmaaldrich.com]

- 4. This compound | CAS: 3571-74-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 3571-74-2 [amp.chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vernier.com [vernier.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

An In-depth Technical Guide to 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Its Derivatives

This guide provides a comprehensive technical overview of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its significant derivative, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds are pivotal intermediates in pharmaceutical synthesis, most notably in the production of the atypical antipsychotic agent, Risperidone. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and applications of these versatile molecules.

Core Chemical Identity and Properties

The foundational compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , is a heterocyclic molecule with a fused pyridine and pyrimidine ring system. Its structure is characterized by a chloroethyl side chain at the 3-position and a methyl group at the 2-position of the pyrimidin-4-one ring.

A closely related and frequently utilized derivative is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . This hydrogenated form shares the core structure but with a saturated pyridine ring. The distinct properties of both compounds are summarized below.

Table 1: Physicochemical Properties

| Property | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |

| CAS Number | 41078-70-0[1] | 63234-80-0[2][3] |

| Molecular Formula | C₁₁H₁₁ClN₂O[1] | C₁₁H₁₅ClN₂O[2][3] |

| Molecular Weight | 222.67 g/mol [1] | 226.7 g/mol [2][3] |

| Appearance | Not specified in provided results | White solid[3][4] |

| Melting Point | Not specified in provided results | 68.5-69.5 °C[3] |

| Boiling Point | Not specified in provided results | 337 °C[3] |

| Flash Point | Not specified in provided results | 157 °C[3] |

| Density | Not specified in provided results | 1.3 ± 0.1 g/cm³[3] |

| Storage Conditions | Not specified in provided results | -20°C Freezer[3] or Room Temperature (Sealed in dry)[4] |

| Solubility | Not specified in provided results | Chloroform (Slightly), Methanol (Slightly)[4] |

Synthesis and Chemical Transformations

The synthesis of these compounds is a critical aspect of their utility. A common synthetic route involves the hydrogenation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to yield its tetrahydro derivative.

Hydrogenation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This reaction is a standard procedure for the synthesis of the tetrahydro derivative, which is a direct precursor in several pharmaceutical applications.

Experimental Protocol:

-

Dissolution: Dissolve 28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 90 mL of 6N hydrochloric acid.[2][3]

-

Catalyst Addition: Add 2.8 g of 10% palladium on carbon catalyst to the solution.[2][3]

-

Hydrogenation: Subject the reaction mixture to a hydrogen pressure of 35 psi and stir at room temperature for 8 hours.[2][3]

-

Work-up:

-

Isolation: Collect the precipitated solid by filtration and dry to obtain 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as white crystals. The reported yield is 90%.[2][3]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling these compounds. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The provided information suggests storing the tetrahydro derivative at either -20°C or room temperature in a dry, sealed container. [3][4]For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its tetrahydro derivative are compounds of significant interest in medicinal chemistry and pharmaceutical development. Their role as crucial intermediates in the synthesis of Risperidone underscores their industrial importance. Furthermore, ongoing research into their potential as antitumor and antibacterial agents highlights their versatility and promise for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and developers working with these valuable chemical entities.

References

- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis. (n.d.).

- Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. (2012). PubMed.

- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 63234-80-0. (n.d.).

- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one. (n.d.). PubChem.

- 2-(ALLYLTHIO)-2-THIAZOLINE CAS#: 3571-74-2. (n.d.).

- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.).

- 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. (n.d.). PubChem.

- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem.

- Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a] pyrimidin-4-one Derivatives as Antibacterial Agents. (2012).

- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Chem-Impex.

- 3571-74-2 | CAS D

- 3-(2-Chloroethyl)-6,7,8,9-TH-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CAS 63234-80-0. (n.d.).

- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). ChemicalBook.

- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Alfa Chemistry.

- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2009). PMC - NIH.

- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 63234-80-0. (n.d.).

- Buy 3-(2-Chloroethyl)-6,7,8,9-Tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.).

- (PDF) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2009).

Sources

- 1. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C11H11ClN2O | CID 817866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS#: 63234-80-0 [m.chemicalbook.com]

A Prospective Analysis of 2-(Allylthio)-2-thiazoline: A Technical Guide to Unlocking Its Pharmacological Potential

Executive Summary: The thiazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs. This technical guide focuses on a specific, yet underexplored, derivative: 2-(Allylthio)-2-thiazoline. While direct pharmacological data on this compound is nascent, its unique structure, combining the reactive thiazoline ring with the biologically significant allylthio moiety, presents a compelling case for its investigation as a novel therapeutic agent. This document provides a comprehensive, prospective analysis of its potential applications, grounded in the established activities of structurally related compounds. It is intended for researchers, scientists, and drug development professionals, offering a roadmap for systematic evaluation, from initial in vitro screening to preclinical validation.

Introduction: The Rationale for Investigation

The search for novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently yielded candidates with diverse pharmacological activities. The 2-thiazoline ring is a five-membered heterocycle present in a wide array of natural products and synthetic compounds, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.

This guide centers on This compound , a molecule that marries the thiazoline core with an allylthio group (-S-CH₂-CH=CH₂). The allyl group itself is derived from the Latin name for garlic, Allium sativum, a plant renowned for its medicinal properties largely attributed to organosulfur compounds.[1] The allylthio moiety is considered a key pharmacophore, responsible for many of the biological activities of garlic-derived compounds.[2]

Given the limited specific research on this compound, this whitepaper will adopt a prospective approach. By dissecting its constituent parts—the thiazoline core and the allylthio group—and synthesizing data from analogous structures, we can logically deduce its most promising therapeutic avenues and design a robust research and development framework to validate them.

Physicochemical & Toxicological Profile

Before exploring pharmacological potential, a baseline understanding of the molecule's fundamental properties and safety profile is essential. This information is critical for designing formulation strategies, predicting pharmacokinetic behavior, and establishing safe handling protocols.

| Property | Value | Reference |

| CAS Number | 3571-74-2 | [3] |

| Molecular Formula | C₆H₉NS₂ | [3] |

| Molecular Weight | 159.27 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 1.16 g/cm³ (at 20°C) | [3] |

| Boiling Point | 92-94°C (at 2 hPa) | [3] |

| Synonyms | S-Allyl-2-mercaptothiazoline | [3] |

| Acute Toxicity (Oral, Rat) | LD₅₀: 110 mg/kg | [3] |

| Acute Toxicity (Dermal, Rabbit) | LD₅₀: 340 mg/kg | [3] |

| Hazard Classification | Acute Toxicity (Oral & Dermal), Category 3 | [3] |

The compound's moderate acute toxicity necessitates careful handling in a laboratory setting. Its liquid form and boiling point suggest it is amenable to standard laboratory procedures.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The pharmacological potential of this compound can be hypothesized by examining the known bioactivities of its two key structural components.

Anticancer Potential

Rationale: This is arguably the most promising area of investigation. Both thiazole derivatives and allyl sulfur compounds are extensively documented as antineoplastic agents.[4][5]

-

Allyl Sulfide Moiety: Organosulfur compounds from garlic, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), are known to suppress tumor cell proliferation in vitro and in vivo.[3][6] Their mechanisms are multifaceted and include the induction of cell cycle arrest (typically at the G2/M phase), stimulation of apoptosis via mitochondria-mediated pathways, and modulation of detoxification enzymes like glutathione S-transferases.[4][7][8] Studies have shown that these compounds can increase intracellular reactive oxygen species (ROS) and DNA damage in cancer cells, leading to cell death.[7][9]

-

Thiazole/Thiazoline Core: The thiazole ring is a component of several clinically approved anticancer drugs. Derivatives have been shown to inhibit critical enzymes in cancer progression, including various kinases and dihydrofolate reductase (DHFR).

Hypothesized Mechanism of Action: this compound may act as a multi-target anticancer agent. The allylthio group could induce oxidative stress and apoptosis, while the thiazoline ring could provide a scaffold for inhibiting key cellular proliferation and survival pathways.

Antimicrobial Activity

Rationale: The need for new antimicrobial agents is critical due to rising resistance. Thiazole-based compounds are known to possess significant antibacterial and antifungal properties. Likewise, the organosulfur compounds in garlic are potent antimicrobial agents.[10][11]

-

Allyl Sulfide Moiety: Allicin, the precursor to many allyl sulfides, is a potent antibacterial compound.[11] Allyl sulfides have demonstrated activity against a range of food-borne pathogens and clinical isolates, including S. aureus and P. aeruginosa.[12]

-

Thiazole/Thiazoline Core: Thiazole derivatives have been developed as inhibitors of bacterial DNA gyrase and fungal lanosterol 14α-demethylase, essential enzymes for microbial survival.

Hypothesized Mechanism of Action: The compound could disrupt bacterial or fungal cell membranes or inhibit essential metabolic enzymes. The combination of the thiazoline core with the allylthio group could lead to a synergistic or broad-spectrum antimicrobial effect.

Anti-Inflammatory Effects

Rationale: Chronic inflammation underlies many diseases. Both thiazole and organosulfur compounds have demonstrated anti-inflammatory activity.[10][13]

-

Allyl Sulfide Moiety: Garlic-derived compounds are known to modulate inflammatory pathways, including the NF-κB signaling pathway.[13]

-

Thiazole/Thiazoline Core: Many synthetic thiazole derivatives have been developed as potent anti-inflammatory agents, some acting as inhibitors of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Hypothesized Mechanism of Action: this compound could potentially inhibit key pro-inflammatory signaling cascades or enzymes, reducing the production of inflammatory cytokines and mediators.

A Proposed Roadmap for Research & Development

To move from hypothesis to evidence, a structured research plan is essential. The following outlines a logical progression of experiments to systematically evaluate the pharmacological potential of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for assessing anticancer potential and provides a general toxicity baseline.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., A549-lung, HepG2-liver, MCF-7-breast) and a normal fibroblast line (e.g., NIH/3T3) in appropriate media until they reach 80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Treatment: Remove the old media from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol: Preliminary In Vivo Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (e.g., bioavailability, half-life, clearance) of this compound in a rodent model.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. Acclimatize animals for at least one week.

-

Formulation: Prepare a formulation suitable for intravenous (IV) and oral (PO) administration. For IV, dissolve the compound in a vehicle like 10% DMSO, 40% PEG300, and 50% saline. For PO, a suspension in 0.5% methylcellulose may be appropriate.

-

Dosing:

-

IV Group: Administer a single dose (e.g., 2 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 150 µL) from the saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

-

Area Under the Curve (AUC)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Half-life (t₁/₂)

-

Maximum Concentration (Cₘₐₓ)

-

Time to Maximum Concentration (Tₘₐₓ)

-

Oral Bioavailability (F%) calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

-

Conclusion and Future Directions

This compound stands at an interesting crossroads of medicinal chemistry, possessing structural elements from two classes of compounds with well-documented and potent biological activities. While empirical data on the compound itself is scarce, the prospective analysis presented here strongly suggests that it is a high-priority candidate for investigation, particularly in the fields of oncology and infectious diseases.

The proposed research and development roadmap provides a clear, logical, and technically sound pathway for its evaluation. The initial focus should be on broad in vitro screening to confirm its cytotoxic and antimicrobial potential. Positive results would warrant progression to detailed mechanism-of-action studies and comprehensive pharmacokinetic profiling, ultimately paving the way for in vivo efficacy testing. The synthesis of novel analogues could further optimize potency and drug-like properties, unlocking the full therapeutic potential of this promising chemical scaffold.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 96879. Retrieved from [Link]

-

Bayoumi, A. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-